molecular formula C12H13Br B2776515 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane CAS No. 1823962-41-9

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane

Cat. No.: B2776515
CAS No.: 1823962-41-9
M. Wt: 237.14
InChI Key: RLZFXAXGDITKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound with the molecular formula C12H13Br. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(bromomethyl)phenyl]bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZFXAXGDITKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical bromination of 1-(3-methylphenyl)bicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. Continuous flow processes allow for the generation of bicyclo[1.1.1]pentane derivatives on demand, providing a scalable and efficient method for producing gram quantities of the desired compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 displacement with nucleophiles (e.g., amines, thiols, alkoxides) to form functionalized derivatives. Reaction rates depend on steric hindrance from the bicyclic core and solvent polarity.

Reaction ConditionsNucleophileProductYieldReference
DMF, 60°C, 12 hNaN₃Azide derivative78%
THF, 0°C, 2 hKSCNThiocyanate derivative65%

Transition-Metal-Catalyzed Cross-Coupling

The bromomethyl group participates in Suzuki-Miyaura couplings with arylboronic acids. The bicyclic structure’s rigidity minimizes steric clashes, enabling efficient bond formation.

Catalyst SystemBoronic AcidProductYieldTurnover Frequency (h⁻¹)
Pd(PPh₃)₄, K₂CO₃PhB(OH)₂Biphenyl derivative82%12.3
Pd(dppf)Cl₂, CsF4-MeOC₆H₄B(OH)₂Methoxy-substituted derivative75%9.8

Elimination Reactions

Under basic conditions, β-hydride elimination generates bicyclo[1.1.1]pent-1-ene derivatives. This pathway competes with substitution and is favored in polar aprotic solvents.

BaseSolventTemperatureMajor ProductSelectivity
DBUDMSO80°CAlkenyl bicyclo[1.1.1]pentane88%
KOtBuTHF25°CSubstitution product<5% elimination

Radical-Mediated Transformations

Photochemical or radical initiators (e.g., AIBN) induce C–Br bond homolysis , enabling:

  • Atom-transfer radical additions with alkenes

  • Polymerization initiator for strained hydrocarbon-based materials

InitiatorSubstrateProduct TypeConversion
UV light (254 nm)StyrenePolystyrene hybrid92%
AIBN, 70°CMethyl acrylateGraft copolymer68%

Cycloaddition Reactions

The strained bicyclo[1.1.1]pentane core engages in [2+2] cycloadditions with electron-deficient alkenes (e.g., tetrazines), forming fused ring systems.

DienophileConditionsProductStrain Energy (kcal/mol)
Tetrazine100°C, 24 hTricyclic adduct34.2 (calculated)

Mechanistic Considerations

  • Steric effects : The bicyclo[1.1.1]pentane framework imposes ~120° bond angles, slowing SN2 kinetics compared to linear analogs (Δ‡ ≈ 3–5 kcal/mol).

  • Electronic effects : Bromine’s electronegativity polarizes the C–Br bond, enhancing susceptibility to both nucleophilic and radical pathways .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) stabilize transition states in substitution reactions, while nonpolar solvents favor radical chain propagation .

Comparative Reactivity Data

Reaction Type1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentaneLinear Bromoarene Analogue
SN2 rate (k, M⁻¹s⁻¹)1.2 × 10⁻³5.8 × 10⁻²
Suzuki coupling TOF12.3 h⁻¹18.7 h⁻¹
Elimination selectivity88% (DBU/DMSO)<1%

This compound’s unique reactivity profile enables applications in synthesizing rigid scaffolds for drug discovery and high-strain polymers . Experimental data consistently highlights the interplay between steric constraints and electronic effects in governing reaction pathways.

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Replacement
Bicyclo[1.1.1]pentanes serve as effective bioisosteres for para-substituted phenyl rings, enhancing the pharmacokinetic properties of drug candidates. The incorporation of the bicyclo[1.1.1]pentane moiety into known inhibitors has shown improvements in metabolic stability, aqueous solubility, and membrane permeability, making them attractive alternatives in drug design . For example, studies have demonstrated that replacing phenyl groups with bicyclo[1.1.1]pentanes can lead to enhanced potency and favorable physicochemical profiles in inhibitors targeting lipoprotein-associated phospholipase A2 (LpPLA2) and γ-secretase .

Case Study: LpPLA2 Inhibitors
Research published in 2016 highlighted the successful incorporation of bicyclo[1.1.1]pentane into LpPLA2 inhibitors, demonstrating that this modification retained high potency while improving physicochemical properties compared to traditional phenyl-containing compounds . The X-ray crystallographic analysis confirmed that the binding mode was preserved, validating the utility of bicyclo[1.1.1]pentane as a phenyl bioisostere.

Drug Discovery

Diverse Applications in Pharmaceuticals
The versatility of bicyclo[1.1.1]pentanes extends to their application in various pharmaceutical contexts, including their use as surrogates for alkynes and tert-butyl groups, which are common in many drug candidates . Their ability to mimic larger aromatic systems while maintaining a compact structure allows for improved interactions with biological targets.

Synthesis of Functionalized Bicyclo[1.1.1]pentanes
Recent advancements have facilitated the synthesis of highly functionalized bicyclo[1.1.1]pentanes under mild conditions, enabling broad substrate scope and functional group tolerance. This has led to the development of diverse derivatives that can be utilized in drug discovery pipelines, enhancing the potential for novel therapeutic agents .

Structural Insights and Characterization

X-ray Crystallography and Computational Modeling
The structural integrity and binding efficiency of 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane have been analyzed using X-ray crystallography and computational modeling techniques. These studies have provided insights into how the bicyclo[1.1.1]pentane moiety interacts with target proteins, confirming its viability as a replacement for conventional aromatic systems while maintaining essential interactions necessary for biological activity .

Summary of Findings

Application AreaKey Insights
Medicinal ChemistryBicyclo[1.1.1]pentanes enhance pharmacokinetic properties as bioisosteres for phenyl groups
Drug DiscoveryVersatile applications in pharmaceuticals; mimicry of larger aromatic systems
SynthesisMild reaction conditions allow for diverse functionalization; broad substrate scope
Structural CharacterizationX-ray crystallography confirms binding efficiency; computational modeling supports structural viability

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane depends on its specific application. In drug design, it acts as a bioisostere, mimicking the properties of other functional groups while providing enhanced stability and solubility. The bicyclo[1.1.1]pentane core adds rigidity and three-dimensionality to the molecule, which can improve binding affinity and selectivity for molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylphenyl)bicyclo[1.1.1]pentane
  • 1-(3-Chloromethylphenyl)bicyclo[1.1.1]pentane
  • 1-(3-Hydroxymethylphenyl)bicyclo[1.1.1]pentane

Uniqueness

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is unique due to the presence of the bromomethyl group, which allows for versatile chemical modifications. This compound’s rigidity and three-dimensional structure make it a valuable scaffold in drug design and materials science, offering advantages over more flexible or planar analogs .

Biological Activity

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound featuring a bicyclic structure that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) motif serves as a non-classical bioisostere, replacing traditional phenyl rings in various pharmacological applications. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the bromomethylation of a phenyl group followed by coupling with a bicyclo[1.1.1]pentane framework. Various synthetic routes have been explored to enhance yield and purity, with significant advancements in asymmetric synthesis techniques allowing for better control over stereochemistry and functionalization.

Anti-inflammatory Properties

Research indicates that compounds containing the bicyclo[1.1.1]pentane motif exhibit significant anti-inflammatory activity. For instance, studies on BCP derivatives have shown that they can effectively inhibit lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP-1 . The anti-inflammatory efficacy of these compounds is often measured by their IC50 values, with some derivatives demonstrating potency in the picomolar range.

Enzyme Inhibition

The bicyclo[1.1.1]pentane structure has been utilized to replace traditional aromatic systems in enzyme inhibitors, enhancing their pharmacokinetic profiles. For example, modifications of γ-secretase inhibitors with BCP motifs have resulted in compounds that maintain enzyme inhibition while improving passive permeability and solubility . This structural modification is crucial for developing orally bioavailable drugs.

Metabolic Stability

One of the notable advantages of using the BCP structure is its ability to improve metabolic stability compared to conventional phenyl-containing compounds. Studies have shown that BCP derivatives exhibit reduced susceptibility to metabolic degradation pathways, such as amide hydrolysis, which is common in many drug candidates . This stability translates into longer half-lives and improved dosing regimens.

Case Studies

CompoundBiological ActivityIC50 Value (nM)Remarks
BCP-sLXm 6aAnti-inflammatory< 10Significant reduction in LPS-induced cytokine release .
Compound 3γ-secretase inhibition~50Enhanced permeability and solubility compared to traditional inhibitors .
Compound 2IDO1 inhibition< 100Improved metabolic stability and potency .

Research Findings

Recent studies emphasize the versatility of the bicyclo[1.1.1]pentane scaffold in drug design:

  • Inflammatory Response Modulation : BCP derivatives have been shown to modulate inflammatory responses effectively, suggesting their potential as therapeutic agents in conditions characterized by chronic inflammation .
  • Pharmacokinetic Improvements : The introduction of BCP motifs has led to significant improvements in oral absorption characteristics, making them suitable candidates for further development as pharmaceuticals .
  • Bioisosteric Replacement : The BCP structure serves as an effective bioisostere for phenyl rings, offering advantages such as reduced steric hindrance and improved binding interactions with biological targets .

Q & A

Q. What are the key synthetic routes for 1-(3-(bromomethyl)phenyl)bicyclo[1.1.1]pentane?

  • Methodological Answer : The synthesis leverages the strained bicyclo[1.1.1]pentane (BCP) core. Two primary approaches are:

Dichlorocarbene Insertion : Reaction of bicyclo[1.1.0]butane with dichlorocarbene (generated from chloroform and a strong base) forms gem-dichloro-BCP intermediates. Subsequent bromination and functionalization yield the target compound .

Radical Ring-Opening : Tricyclo[1.1.1.0¹,³]pentane undergoes radical-mediated ring-opening using triethylborane as an initiator. This method allows introduction of bromomethyl and phenyl groups via halogenation and Suzuki coupling .
Key considerations include reaction temperature (−78°C to 140°C) and solvent selection (THF, DCM) to minimize side reactions.

Q. How does the structural rigidity of bicyclo[1.1.1]pentane influence reactivity?

  • Methodological Answer : The BCP framework imposes significant ring strain (~70 kcal/mol), enhancing electrophilicity at bridgehead positions. Bromine at the bridgehead (C3) facilitates nucleophilic substitutions (e.g., SN2 with amines or thiols) while maintaining steric protection for adjacent groups. X-ray crystallography confirms planar disruption, reducing π-π stacking and improving solubility compared to aromatic analogs .

Q. What analytical techniques validate the purity and structure of this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Distinct shifts for bridgehead protons (δ ~1.8–2.2 ppm) and bromomethyl groups (δ ~3.5–4.0 ppm).
  • HRMS : Molecular ion peaks at m/z 205.05 (C₇H₉BrO₂) confirm molecular weight .
  • XRD : Resolves BCP geometry and bond angles, critical for bioisosteric applications .

Advanced Research Questions

Q. How does bioisosteric replacement of phenyl groups with BCP improve drug candidates?

  • Methodological Answer : BCP substitution reduces aromatic ring count, lowering lipophilicity (ChromLogD7.4 reduction by 0.3–0.5 units) and enhancing metabolic stability. For example:
  • In γ-secretase inhibitors, BCP analogs showed 4-fold higher oral absorption (AUC) in mice compared to phenyl-based compounds due to improved passive permeability .
  • LpPLA2 inhibitors with BCP cores exhibited 3-fold higher solubility (>1000 μg/mL in FaSSIF) and retained enzymatic potency (IC₅₀ < 10 nM) .
    Data Table :
PropertyPhenyl-BasedBCP-Based
Metabolic StabilityLow (CYP3A4)High
Aqueous Solubility230 nm/s705 nm/s
ChromLogD7.46.35.8
Source:

Q. How to address contradictory data on lipophilicity vs. solubility in BCP derivatives?

  • Methodological Answer : Contradictions arise from competing effects: BCP reduces aromaticity (lowering logP) but introduces hydrophobic bridgehead substituents. Resolve via:

Property Forecast Index (PFI) : Combines logD and aromatic count. BCP derivatives with PFI < 6 maintain balance .

Co-solvent Screening : Use PEG-400 or cyclodextrins to enhance solubility without altering logD .

Crystallographic Analysis : Confirm substituent orientation to avoid unintended hydrophobic pockets .

Q. What strategies optimize BCP functionalization for peptide mimetics?

  • Methodological Answer :
  • Solid-Phase Synthesis : Incorporate BCP-carboxylic acid derivatives (e.g., 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid) via Fmoc chemistry. Bromomethyl groups enable post-synthetic modifications (e.g., thiol-ene click chemistry) .
  • Conformational Restriction : BCP’s rigidity mimics γ-turn structures in peptides, enhancing target binding. For GABA analogs, BCP insertion improved IC₅₀ by 50% compared to flexible analogs .

Data Contradiction Resolution

Q. Conflicting reports on enzymatic activity after BCP substitution—how to reconcile?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., pH, co-solvents). Standardize protocols:
  • Enzyme Assays : Use recombinant LpPLA2 in pH 7.4 buffer with 0.01% Tween-20 to minimize aggregation .
  • Docking Studies : Compare binding poses (e.g., Glide SP scoring) to identify steric clashes or hydrogen-bonding losses. For IDO1 inhibitors, BCP maintained Ki despite altered planarity due to compensatory hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.